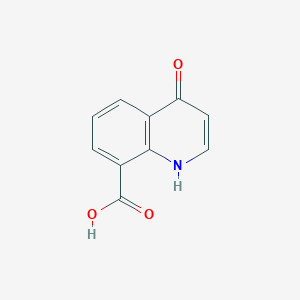

4-Hydroxyquinoline-8-carboxylic acid

Descripción general

Descripción

4-Hydroxyquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 386207-63-2 . Its IUPAC name is 4-oxo-1,4-dihydro-8-quinolinecarboxylic acid . It has a molecular weight of 189.17 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in recent years . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H7NO3/c12-8-4-5-11-9-6 (8)2-1-3-7 (9)10 (13)14/h1-5H, (H,11,12) (H,13,14) .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of >280 . More detailed properties are not available in the search results.

Aplicaciones Científicas De Investigación

Photolabile Protecting Group

4-Hydroxyquinoline-8-carboxylic acid derivatives, such as 8-bromo-7-hydroxyquinoline, have been investigated as photolabile protecting groups for carboxylic acids. These compounds exhibit high quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful in biological applications (Fedoryak & Dore, 2002).

Analytical Chemistry

In the realm of analytical chemistry, derivatives of this compound react with hydrogen peroxide under UV light to produce fluorescent products. This property enables sub-micromolar detection of hydrogen peroxide, offering new analytical possibilities (Gen-fa et al., 1991).

Electrochemical and Spectroelectrochemical Studies

The electrochemical behavior of hydroxyquinoline carboxylic acids, including derivatives of this compound, has been studied. These investigations involve techniques like cyclic voltammetry and spectroelectrochemistry, providing insights into the oxidation mechanisms and the role of the carboxylic group in hydroxyquinolines' chemical structure (Sokolová et al., 2015).

Crystallography and Coordination Chemistry

Research has been conducted on the crystal structures and hydrogen-bonded network formations involving this compound and its derivatives. These studies are significant in understanding the formation of low-dimensional hydrogen-bonded structures (Smith et al., 2008).

Supramolecular Chemistry

The use of 8-Hydroxyquinoline and its derivatives, including this compound, in supramolecular chemistry has been reviewed. These compounds are applied in creating new supramolecular sensors, emitting devices, or self-assembled aggregates (Albrecht et al., 2008).

Biochemical and Biological Applications

This compound and its derivatives have been explored in biological contexts. For example, their role as inhibitors in cellular respiration and interactions with various biological molecules like proteins and peptides have been studied (Shah & Coats, 1977).

Safety and Hazards

4-Hydroxyquinoline-8-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Direcciones Futuras

Quinoline and its derivatives, including 4-Hydroxyquinoline-8-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . It is envisioned that by rationally changing substituents to maximize the key contacts between the ligand and the binding site, the potency and the selectivity profiles towards the desired target will be improved .

Mecanismo De Acción

Target of Action

The primary target of 4-Hydroxyquinoline-8-carboxylic acid is the bacterial protein biosynthesis machinery, specifically the elongation factor Tu (EF-Tu) . EF-Tu plays a crucial role in protein synthesis, and its inhibition disrupts this essential cellular process .

Mode of Action

This compound interacts with its target, EF-Tu, by binding to it, which inhibits the protein’s function . This interaction results in the disruption of bacterial protein biosynthesis, leading to the inhibition of bacterial growth .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria. By inhibiting EF-Tu, it disrupts the elongation phase of protein synthesis . The downstream effects of this disruption include the cessation of bacterial growth and potential bacterial death .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis in bacteria. By inhibiting EF-Tu, this compound prevents the proper formation of proteins, which are essential for bacterial growth and survival . This leads to the inhibition of bacterial growth, and potentially, bacterial death .

Análisis Bioquímico

Biochemical Properties

4-Hydroxyquinoline-8-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to chelate metal ions. This property makes it an effective inhibitor of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. For instance, this compound has been shown to inhibit 2-oxoglutarate-dependent dioxygenases, a family of enzymes involved in various biological processes, including DNA repair and histone demethylation . The compound interacts with these enzymes by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production . These effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. At the molecular level, the compound exerts its effects primarily through metal ion chelation and enzyme inhibition. By binding to metal ions, this compound can disrupt the function of metalloenzymes, leading to the inhibition of their catalytic activity . This inhibition can result in downstream effects on cellular processes, such as DNA repair and gene expression. Additionally, the compound can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as inhibition of tumor growth and antimicrobial activity . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, leading to disruptions in metal homeostasis and enzyme function. Therefore, careful consideration of dosage is crucial for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can have different biological activities and can further interact with other metabolic pathways. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on DNA repair and metabolic processes . Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its activity and function. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

4-oxo-1H-quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZGTHSCSFZZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677847 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

386207-63-2 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

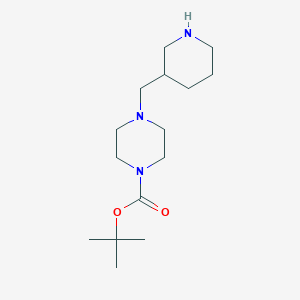

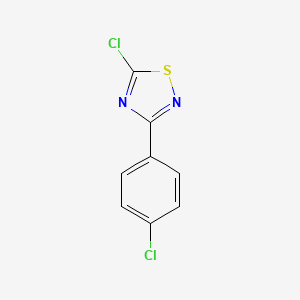

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B1420994.png)